

Part 1: Chemical Identity & Physicochemical Profiling

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Compound of Interest

Compound Name:	<i>2,2',3,4,5,6-Hexabromodiphenyl ether</i>
CAS No.:	<i>446254-98-4</i>
Cat. No.:	<i>B3061089</i>

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Precise identification is critical in environmental toxicology to distinguish BDE-143 from its structural isomers (e.g., BDE-153, BDE-154).

Table 1: Chemical Identity & Properties

Parameter	Specification
IUPAC Name	2,2',3,4,5,6-Hexabromodiphenyl ether
Common Name	BDE-143 (PBDE-143)
CAS Registry Number	446254-99-5
Molecular Formula	C ₁₂ H ₄ Br ₆ O
Molecular Weight	643.58 g/mol
Structure Description	Asymmetric substitution: Ring A is fully substituted (pentabromo); Ring B is mono-substituted at the ortho (2') position.
Log Kow (Octanol-Water)	~7.6 – 8.1 (Highly Lipophilic)
Physical State	Solid, off-white crystalline powder (Standard purity >98%)

Structural Causality: The 2,2',3,4,5,6-substitution pattern creates significant steric hindrance around the ether bridge due to the ortho bromines (positions 2, 6, and 2'). This steric bulk inhibits free rotation, influencing the molecule's binding affinity to transport proteins like Transthyretin (TTR) and its resistance to enzymatic degradation.

Part 2: Analytical Methodologies (GC-HRMS)

Quantification of BDE-143 in biological matrices (serum, tissue) requires high-resolution mass spectrometry (HRMS) to resolve it from interfering congeners and background noise. The gold standard protocol is EPA Method 1614A.

Sample Preparation

- **Extraction:** Soxhlet extraction (sediment/tissue) or Liquid-Liquid Extraction (serum) using dichloromethane (DCM) or hexane.
- **Cleanup:** Multi-step column chromatography is mandatory to remove lipids and interferences.

- Acid Silica: Removes oxidizable lipids.
- Alumina: Separates PBDEs from other halogenated compounds (e.g., PCBs).
- Self-Validating Step: Spike samples with isotopically labeled internal standards (C-139 or C-153) prior to extraction. Recovery must be 25–150% to validate the extraction efficiency.

Instrumental Analysis (GC-HRMS)

- Column: DB-5HT or equivalent (15m or 30m). Shorter columns (15m) are preferred for higher brominated BDEs to reduce thermal degradation.
- Injection: Splitless or On-column (to prevent discrimination against high-boiling hexa-BDEs).
- Mass Spectrometry: Electron Impact (EI) or Electron Capture Negative Ionization (ECNI).
 - EI Mode: Monitor molecular ion clusters and .
 - ECNI Mode: Monitor bromine ions (m/z 79, 81) for maximum sensitivity, though this loses structural specificity compared to EI.

Table 2: Key Diagnostic Ions (EI Mode)

Ion Identity	m/z (Target)	m/z (Qualifier)	Rationale
Molecular Ion ()	643.5	645.5	Primary quantification cluster for Hexa-BDEs.
Fragment ()	483.7	485.7	Confirmation ion formed by loss of Br

Part 3: ADME & Metabolic Pathways

Understanding the metabolic fate of BDE-143 is crucial for interpreting toxicity data. It acts both as a parent compound and a metabolite.^{[1][2]}

Reductive Debromination (The Source Pathway)

BDE-143 is primarily formed in vivo and in the environment via the reductive debromination of DecaBDE (BDE-209). Anaerobic bacteria and hepatic enzymes remove bromine atoms from the highly substituted BDE-209 ring.

- Pathway: BDE-209

OctaBDEs

HeptaBDEs

BDE-143 (Hexa).

- Significance: This converts a bulky, less bioavailable molecule (BDE-209) into a more bioaccumulative and toxic congener (BDE-143).

Oxidative Metabolism (The Clearance Pathway)

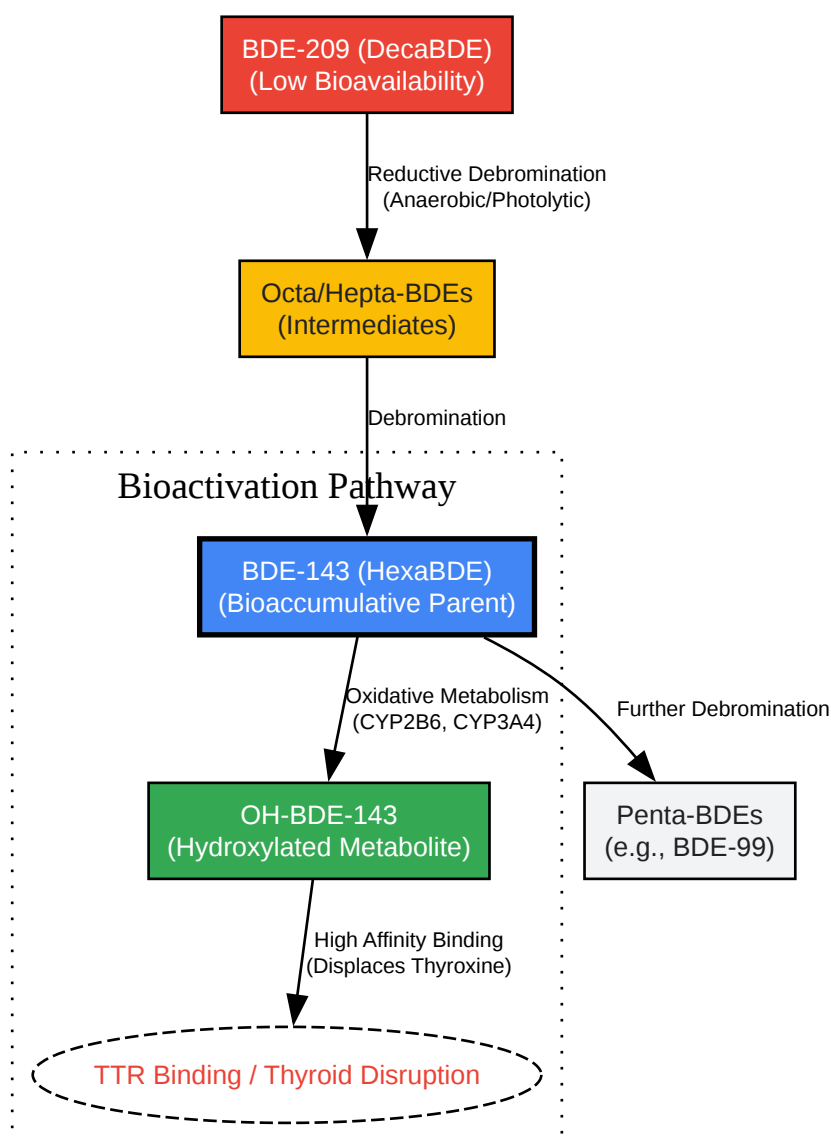
Cytochrome P450 enzymes (specifically CYP2B6 and CYP3A4) metabolize BDE-143 into hydroxylated metabolites (OH-BDEs).

- Mechanism: Insertion of an oxygen atom, typically at a meta or para position on the less substituted ring (Ring B).

- Toxicity Amplification: OH-BDEs often exhibit 10–100x higher affinity for thyroid receptors and TTR than the parent BDE-143, acting as potent endocrine disruptors.

Visualizing the Pathway

The following diagram maps the formation of BDE-143 from DecaBDE and its subsequent activation to toxic metabolites.



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Figure 1: Metabolic pathway showing BDE-143 as a central node between DecaBDE degradation and bioactivation to endocrine-disrupting hydroxylated metabolites.

Part 4: Toxicological Mechanisms

For drug development professionals, BDE-143 serves as a model for halogenated aromatic toxicity.

Endocrine Disruption (Thyroid Axis)

BDE-143 and its OH-metabolites structurally mimic Thyroxine (T4).

- Mechanism: They bind competitively to Transthyretin (TTR), a thyroid hormone transport protein.
- Outcome: Displacement of T4 leads to reduced circulating T4 levels (hypothyroxinemia) and potential neurodevelopmental deficits.
- Causality: The hydroxyl group on the metabolite (OH-BDE) increases acidity and hydrogen bonding capability, mimicking the phenolic hydroxyl of T4.

Nuclear Receptor Signaling

Hexa-BDEs are agonists for xenobiotic nuclear receptors.

- Pregnane X Receptor (PXR): Activation induces CYP3A4 expression, potentially altering the metabolism of co-administered drugs (Drug-Drug Interactions).
- Aryl Hydrocarbon Receptor (AhR): While less potent than dioxins, PBDEs can weakly activate AhR, contributing to immunotoxicity.

Neurotoxicity

Accumulation in lipid-rich brain tissue disrupts intracellular calcium signaling (

homeostasis) and protein kinase C (PKC) translocation, leading to oxidative stress and neuronal apoptosis.

References

- United States Environmental Protection Agency (EPA). (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link](#)

- Stapleton, H. M., et al. (2009). Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro. Environmental Health Perspectives. [Link](#)
- Roberts, S. C., et al. (2011). Species-Specific Differences and Structure-Activity Relationships in the Debromination of PBDE Congeners in Three Fish Species. Environmental Science & Technology.[3] [Link](#)
- AccuStandard. (2025). Reference Standards for PBDEs: BDE-143 Product Sheet. [Link](#)
- European Chemicals Agency (ECHA). (2023). Registration Dossier: Bis(pentabromophenyl) ether (DecaBDE) and its metabolites. [Link](#)

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Sources

- 1. Species-Specific Differences and Structure-Activity Relationships in the Debromination of PBDE Congeners in Three Fish Species - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Hexabromodiphenyl oxide | C₁₂H₄Br₆O | CID 11028658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicity of BDE-47, BDE-99 and BDE-153 on swimming behavior of the unicellular marine microalgae *Platymonas subcordiformis* and implications for seawater quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
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